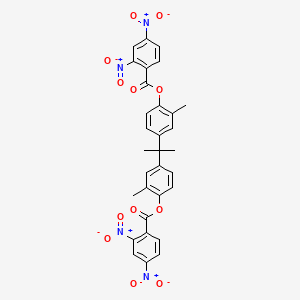
Propane-2,2-diylbis-2-methylbenzene-4,1-diyl bis(2,4-dinitrobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE is a complex organic compound characterized by the presence of multiple nitro groups and benzoyl functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 2,4-dinitrobenzoic acid with the corresponding alcohol derivative under acidic conditions. The reaction may be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also incorporate green chemistry principles, such as the use of ionic liquids and microwave irradiation, to minimize environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoyl compounds.
Applications De Recherche Scientifique
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-1-buten-2-yl 2,4-dinitrobenzoate: Shares similar nitro and benzoyl functionalities.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Contains benzoyl and indole moieties.
1,2,4-Oxadiazoles: Heterocyclic compounds with nitrogen and oxygen atoms, exhibiting similar reactivity.
Uniqueness
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE is unique due to its specific arrangement of nitro and benzoyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C31H24N4O12 |
|---|---|
Poids moléculaire |
644.5 g/mol |
Nom IUPAC |
[4-[2-[4-(2,4-dinitrobenzoyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C31H24N4O12/c1-17-13-19(5-11-27(17)46-29(36)23-9-7-21(32(38)39)15-25(23)34(42)43)31(3,4)20-6-12-28(18(2)14-20)47-30(37)24-10-8-22(33(40)41)16-26(24)35(44)45/h5-16H,1-4H3 |
Clé InChI |
CXBKRLXDJCVDTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















